

L-leucyl-L-arginine In Vitro Biological Activity: A Technical Guide

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Compound of Interest		
Compound Name:	L-leucyl-L-arginine	
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Executive Summary

The dipeptide **L-leucyl-L-arginine** (Leu-Arg) is a molecule of significant interest due to the well-documented and potent biological activities of its constituent amino acids, L-leucine and L-arginine. While direct in vitro studies on the Leu-Arg dipeptide are limited, its biological functions can be largely inferred from the activities of its components. It is hypothesized that Leu-Arg is transported into cells via peptide transporters, such as PepT1 and PepT2, and is subsequently hydrolyzed by intracellular peptidases into free L-leucine and L-arginine.[1] These amino acids then exert their effects on key cellular processes, primarily through the activation of the mTOR and nitric oxide (NO) signaling pathways. This guide provides a comprehensive overview of the inferred in vitro biological activities of **L-leucyl-L-arginine**, detailed experimental protocols for its study, and visualizations of the core signaling pathways.

Core Biological Activities and Signaling Pathways

The primary biological activities of **L-leucyl-L-arginine** are anticipated to be a synergistic or additive combination of the effects of L-leucine and L-arginine.

Activation of the mTOR Signaling Pathway

Both L-leucine and L-arginine are potent activators of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[1]





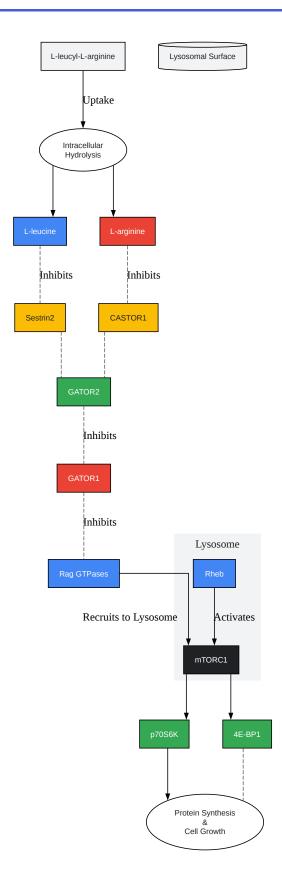


[2][3]

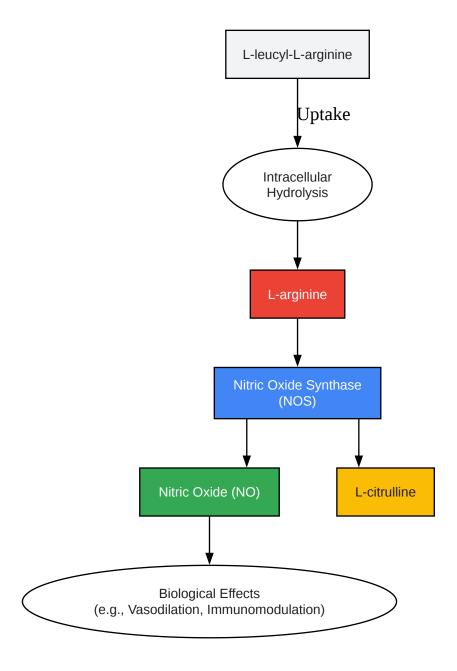
- L-leucine Signaling: L-leucine is sensed by Sestrin2, which relieves the inhibition of the GATOR2 complex.[4]
- L-arginine Signaling: L-arginine is sensed by the cytosolic protein CASTOR1, which also leads to the dissociation of the GATOR1-GATOR2 inhibitory complex.

The activation of GATOR2 allows for the subsequent activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface. Here, mTORC1 is fully activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.

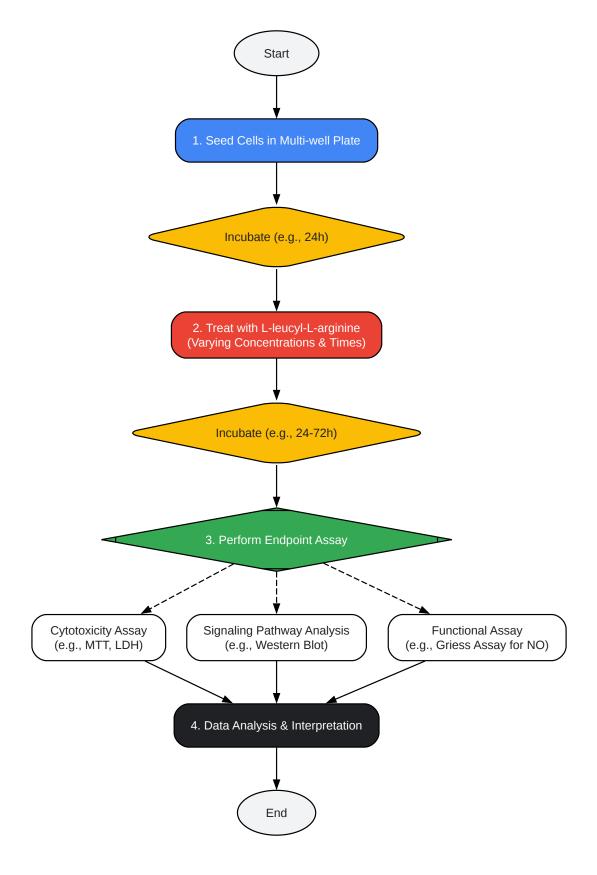












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